2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyridine and pyrimidine rings
Properties
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-11-5-6-22-14(8-11)21-17(24)15(18(22)25)16(23)20-13-7-12(2)9-19(3,4)10-13/h5-6,8,12-13,24H,7,9-10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXDHSXGVISBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=C(N=C3C=C(C=CN3C2=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions to introduce the hydroxy, methyl, and carboxamide groups. Key steps may include:
Cyclization Reactions: Formation of the pyrido[1,2-a]pyrimidine core through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the hydroxy and methyl groups via selective reactions such as alkylation or hydroxylation.
Amidation: Formation of the carboxamide group through reaction with an amine, such as 3,3,5-trimethylcyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.
Scientific Research Applications
2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Exploration of its properties as a building block for advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the methyl and trimethylcyclohexyl groups.
8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the hydroxy group.
Uniqueness
The presence of the hydroxy, methyl, and trimethylcyclohexyl groups in 2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide imparts unique chemical and physical properties, such as increased solubility, specific binding interactions, and potential for diverse chemical modifications.
Biological Activity
The compound 2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a member of the pyrido[1,2-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic implications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 3,5,5-trimethylcyclohex-2-enone. Various methods such as conventional thermal synthesis, microwave-assisted synthesis, and sonication have been employed to optimize yield and purity. The characterization is often performed using spectroscopic techniques including NMR and IR spectroscopy.
Table 1: Synthesis Methods Overview
| Method | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Thermal | Reflux for 12 hours | 78 | >95 |
| Microwave | 15 min at 400 W | 80 | >95 |
| Sonication | Ultrasound irradiation for 6 hours | 75 | >90 |
Biological Activity
The biological activity of the compound has been investigated through various studies focusing on its potential as an antitumor agent and its inhibitory effects on specific enzymes.
Antitumor Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antitumor properties. The compound's mechanism involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway. In vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines.
Table 2: Biological Activity Summary
| Biological Target | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Dihydrofolate Reductase | <0.1 | A549 (Lung cancer) |
| EGFR Kinase | 0.13 | NCI-H1975 (Lung cancer) |
| MAP Kinase | 0.25 | NCI-H460 (Lung cancer) |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of key enzymes involved in nucleotide synthesis and cell signaling pathways. The inhibition of DHFR leads to a decrease in tetrahydrofolate levels, thereby disrupting DNA synthesis and cellular replication.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 0.1 µM). The study utilized the MTT assay to quantify cell survival post-treatment.
- EGFR Kinase Inhibition : In another investigation focusing on non-small cell lung cancer (NSCLC), the compound exhibited potent inhibitory activity against EGFR mutants (IC50 = 0.13 µM). This suggests potential use in targeted therapies for patients with specific EGFR mutations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-hydroxy-8-methyl-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, starting with the amidation of tricarbonylmethane heterocyclic derivatives. Key steps include:
- Amidation : Reaction of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with 3,3,5-trimethylcyclohexylamine under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Purification : Column chromatography with silica gel and polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.
- Yield Optimization : Adjusting reaction time, temperature, and stoichiometric ratios of the cyclohexylamine substituent to improve efficiency .
Q. How is the crystal structure of this compound validated in academic research?
- Methodological Answer :
- X-ray Diffraction (XRD) : Single-crystal XRD analysis using programs like SHELXL (for refinement) and SHELXS (for structure solution). Key parameters include R-factor (< 0.05) and thermal displacement ellipsoids .
- Spectroscopic Validation : Complementary NMR (¹H, ¹³C) and IR spectroscopy to confirm functional groups (e.g., hydroxy, carboxamide) and cyclohexyl substituent orientation .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values reported .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Analgesic Testing : Tail-flick or hot-plate models in rodents to measure pain threshold changes .
Advanced Research Questions
Q. How can structural modifications enhance the compound's bioactivity while maintaining metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 3,3,5-trimethylcyclohexyl group with bicyclic or spirocyclic amines to improve binding affinity to target receptors .
- Pharmacokinetic Profiling :
- Microsomal Stability Assays : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., oxidation of methyl groups) .
- QSAR Modeling : Use descriptors like logP and polar surface area to predict absorption and blood-brain barrier penetration .
Q. How should researchers address contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Dose-Response Analysis : Test multiple concentrations to rule out false negatives/positives caused by solubility issues or cytotoxicity at high doses .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., inhibition of viral proteases for antiviral activity) .
Q. What computational strategies are effective for predicting binding modes of this compound with therapeutic targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with viral proteases (e.g., SARS-CoV-2 Mpro) or opioid receptors. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the cyclohexyl substituent .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational flexibility .
Key Recommendations for Researchers
- Experimental Design : Prioritize orthogonal analytical methods (e.g., HPLC for purity + XRD for structure) to minimize ambiguity .
- Data Interpretation : Use meta-analysis frameworks (e.g., random-effects models) to reconcile contradictory findings across studies .
- Ethical Reporting : Disclose all assay conditions (e.g., solvent, temperature) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
